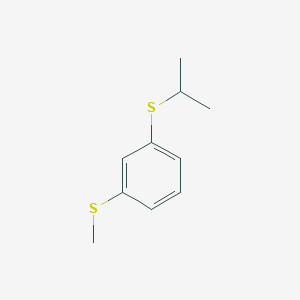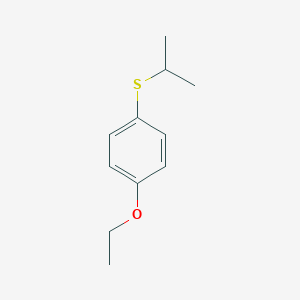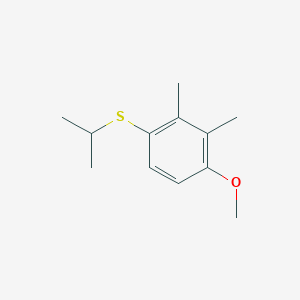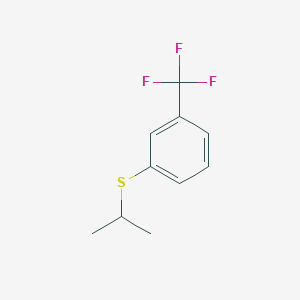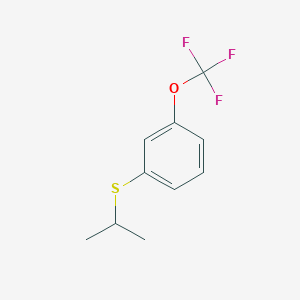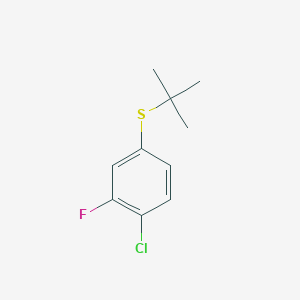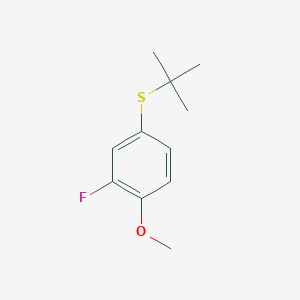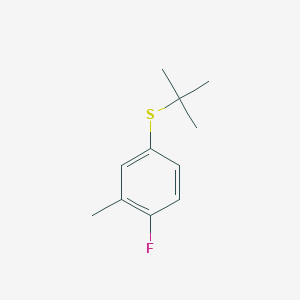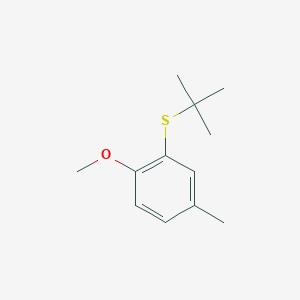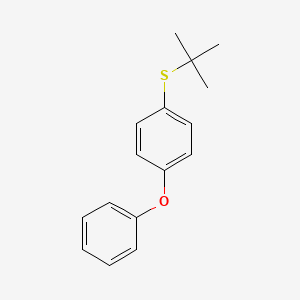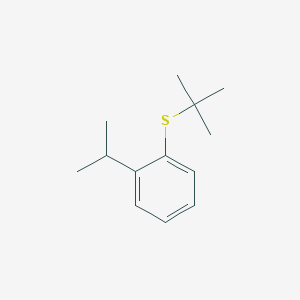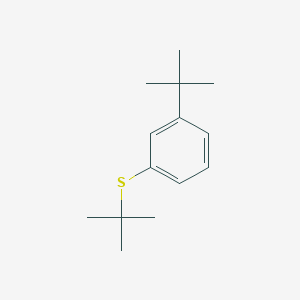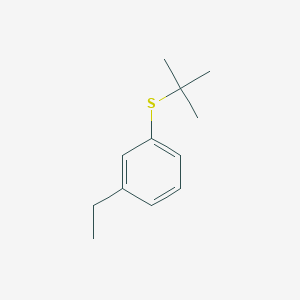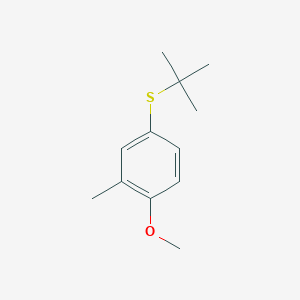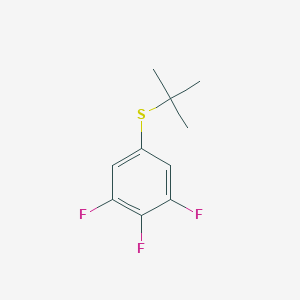
5-Tert-butylsulfanyl-1,2,3-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “5-Tert-butylsulfanyl-1,2,3-trifluorobenzene” is a chemical entity with a unique structure and properties. It is utilized in various scientific and industrial applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are tailored to achieve high purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve the use of advanced equipment and techniques to maintain the quality and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions under which it is carried out. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
5-Tert-butylsulfanyl-1,2,3-trifluorobenzene is widely used in scientific research due to its unique properties. It has applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is utilized in the production of various products.
Mechanism of Action
The mechanism of action of 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene involves its interaction with specific molecular targets and pathways. These interactions lead to various effects, depending on the context in which the compound is used. The detailed mechanism of action is studied using advanced techniques such as molecular docking and pathway analysis.
Comparison with Similar Compounds
Similar Compounds: 5-Tert-butylsulfanyl-1,2,3-trifluorobenzene can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique characteristics make it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-tert-butylsulfanyl-1,2,3-trifluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S/c1-10(2,3)14-6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAGEVKLUPWLNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=C(C(=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
